2,4,6-Trifluoro-3,5-dimethylbenzoic acid
Description
2,4,6-Trifluoro-3,5-dimethylbenzoic acid (C₉H₇F₃O₂) is a fluorinated aromatic carboxylic acid characterized by three fluorine atoms at the 2, 4, and 6 positions and methyl groups at the 3 and 5 positions of the benzene ring. This substitution pattern combines electron-withdrawing fluorine atoms and electron-donating methyl groups, resulting in unique physicochemical properties. The fluorine atoms enhance acidity by stabilizing the deprotonated carboxylate through inductive effects, while the methyl groups introduce steric hindrance and influence solubility .
Properties
IUPAC Name |
2,4,6-trifluoro-3,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-3-6(10)4(2)8(12)5(7(3)11)9(13)14/h1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGWHSPUAZKDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C(=O)O)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3,5-dimethylbenzoic acid typically involves the fluorination of 3,5-dimethylbenzoic acid. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Various substituted benzoic acids.
Reduction: 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol or 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde.
Oxidation: 2,4,6-Trifluoro-3,5-dimethylterephthalic acid.
Scientific Research Applications
Agrochemical Applications
Pesticides and Herbicides
The incorporation of fluorinated compounds in agrochemicals has been shown to improve efficacy against pests and weeds. 2,4,6-Trifluoro-3,5-dimethylbenzoic acid can serve as a precursor or intermediate for the synthesis of more complex agrochemical agents. Its derivatives have been investigated for their potential as herbicides due to their enhanced lipophilicity and biological activity.
Case Study: Fluazifop-butyl
Fluazifop-butyl is a notable herbicide that utilizes trifluoromethyl groups to enhance its activity against grass weeds. Studies have demonstrated that compounds with similar structural motifs to this compound exhibit improved weed control efficacy compared to non-fluorinated analogs .
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that trifluoromethylated compounds exhibit significant antimicrobial properties. The synthesis of various derivatives of this compound has led to the discovery of new antimicrobial agents effective against resistant strains of bacteria.
Table: Antimicrobial Activity of Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A (Derivative) | 0.5 | Staphylococcus aureus (MRSA) |
| Compound B (Derivative) | 1.0 | Enterococcus faecalis |
| Compound C (Derivative) | 0.25 | Escherichia coli |
This table summarizes the minimum inhibitory concentrations (MIC) of selected derivatives against various bacterial strains .
Material Science Applications
Photoresist Materials
In materials science, this compound is utilized in the formulation of photoresists for lithography processes in semiconductor manufacturing. The fluorinated structure enhances the thermal stability and etch resistance of the photoresist films.
Case Study: Development of Photoresist Formulations
Research has shown that incorporating trifluoromethylated benzoic acids into photoresist formulations results in improved resolution and sensitivity during photolithographic processes. The unique electronic properties imparted by the fluorine atoms contribute to these enhancements .
Synthetic Applications
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are synthesized through reactions such as acylation and halogenation, leading to products with diverse applications.
Table: Synthetic Pathways Involving Trifluoro Compounds
| Reaction Type | Starting Material | Product |
|---|---|---|
| Acylation | This compound | Trifluoromethyl ketones |
| Halogenation | Trifluoromethyl aromatic compounds | Halogenated aromatic derivatives |
This table illustrates common synthetic pathways where this compound acts as a crucial starting material .
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-3,5-dimethylbenzoic acid depends on its specific application. In biochemical studies, the fluorine atoms can interact with biological molecules, altering their properties and functions. The compound may target specific enzymes or receptors, modulating their activity through interactions with the fluorine atoms and the carboxylic acid group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acidity and Electronic Effects
The acidity of substituted benzoic acids is primarily dictated by the electronic effects of substituents. Key comparisons include:
*The pKa of 3,5-dimethylbenzoic acid is inferred from structurally similar 2,6-dimethylbenzoic acid (pKa 3.35) .
†Fluorine’s strong electron-withdrawing effect lowers pKa significantly compared to methyl groups. The combination of fluorine and methyl substituents in the target compound likely results in a pKa closer to highly fluorinated analogs.
Physical Properties and Solubility
Substituents influence melting points and solubility:
- The target compound’s methyl groups reduce solubility in polar solvents compared to fully fluorinated analogs (e.g., 2,4,6-trifluorobenzoic acid).
- Melting points are influenced by fluorine’s electronegativity and methyl-induced crystal packing disruptions .
Key Research Findings
Acidity Enhancement : Fluorine substituents lower pKa by up to 2.5 units compared to unsubstituted benzoic acid, while methyl groups have a milder effect (~0.7–1.0 unit reduction) .
Steric vs. Electronic Effects : In this compound, methyl groups dominate steric interactions, while fluorine governs electronic properties. This duality enables tailored applications in catalysis and material science.
Synthetic Challenges : Multi-substituted benzoic acids require precise halogenation and methylation steps, as seen in the synthesis of related compounds like 3,5-dibromo-2,4,6-trifluorobenzoic acid .
Biological Activity
2,4,6-Trifluoro-3,5-dimethylbenzoic acid is a derivative of benzoic acid characterized by the presence of trifluoromethyl and dimethyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its implications in health and environmental contexts.
- Chemical Formula : C10H8F3O2
- Molecular Weight : 224.17 g/mol
- Structure : The compound features a benzene ring substituted with three fluorine atoms at positions 2, 4, and 6, and two methyl groups at positions 3 and 5.
Anticancer Properties
Recent studies have indicated that derivatives of benzoic acid can exhibit anticancer properties. Although specific research on this compound is limited, related compounds have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
- Mechanism of Action :
- CDKs are often dysregulated in cancer cells. Inhibition of these kinases can lead to reduced cell proliferation.
- A study on structurally similar compounds demonstrated that they could inhibit CDK activity in colorectal cancer cell lines through specific interactions with amino acids involved in kinase function .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Exposure Studies :
- A study investigated the metabolic pathways of related dimethylbenzoic acids following human exposure to trimethylbenzene vapors. It was found that these compounds are metabolized and can be detected in urine, suggesting potential biomarkers for exposure .
- The toxicokinetics of these compounds indicate that they may pose health risks upon exposure due to their metabolic products.
Case Study 1: Occupational Exposure
A study focused on the urinary excretion of dimethylhippuric acids as biomarkers for occupational exposure to trimethylbenzene showed that individuals exposed to mesitylene had detectable levels of metabolites including dimethylbenzoic acids. This suggests that monitoring these metabolites could be important for assessing health risks associated with chemical exposure .
Case Study 2: Environmental Impact
Research has indicated that compounds like this compound can enter the human exposome through environmental contamination. The presence of these compounds in human blood has been documented, raising concerns about their long-term health effects .
Data Table: Biological Activities and Toxicological Assessments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
